Product packaging for Apec-2(Cat. No.:CAS No. 126828-50-0)

Apec-2

Cat. No.: B146015
CAS No.: 126828-50-0
M. Wt: 541.6 g/mol
InChI Key: UXUFTKZYJYGMGO-CMCWBKRRSA-N
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Description

Overview of Adenosine (B11128) Receptors in Biological Systems

Adenosine, an endogenous purine (B94841) nucleoside, acts as a signaling molecule by binding to and activating a family of cell surface receptors known as adenosine receptors (ARs) or P1 receptors. wikipedia.orgahajournals.org These receptors are widely distributed in nearly all tissues and organs, including the heart, brain, lungs, kidneys, and immune system, implying their involvement in a broad spectrum of physiological functions. e-century.usebi.ac.uk

There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. Each subtype is encoded by a different gene and exhibits distinct pharmacological properties, tissue distribution, and downstream signaling pathways. wikipedia.orge-century.usnih.gov Adenosine receptors are members of the GPCR superfamily and typically couple to G proteins to exert their effects. e-century.usnih.gov For instance, A1 and A3 receptors generally couple to Gi proteins, leading to inhibition of adenylyl cyclase and decreased intracellular cAMP levels. e-century.us In contrast, A2A and A2B receptors primarily couple to Gs proteins, resulting in the activation of adenylyl cyclase and increased cAMP production. e-century.us This differential coupling contributes to the diverse physiological responses mediated by the different receptor subtypes.

The physiological roles of adenosine receptors are extensive and include the regulation of neurotransmitter release, cardiac function, blood flow, inflammation, and immune responses. wikipedia.orgahajournals.orgebi.ac.uk The specific effect mediated by adenosine depends on the receptor subtype activated and the tissue in which it is expressed.

Significance of A2A Adenosine Receptors in Physiological Regulation

The A2A adenosine receptor subtype is particularly significant in physiological regulation due to its enriched expression in specific tissues and its involvement in modulating key biological processes. A2A receptors are highly expressed in the basal ganglia, particularly in enkephalin-expressing GABAergic striatopallidal neurons, where they play a crucial role in controlling movement, motor learning, motivation, and reward. nih.govnih.gov In these neurons, A2A receptors interact functionally and structurally with dopamine (B1211576) D2 receptors, exhibiting reciprocal antagonistic interactions that are central to the function of the indirect pathway of the basal ganglia. nih.govnih.gov

Beyond the central nervous system, A2A receptors are also found in peripheral tissues, including the cardiovascular system, immune cells, and lungs. e-century.usebi.ac.ukresearchgate.net In the cardiovascular system, A2A receptors mediate vasodilation, contributing to the regulation of coronary blood flow. wikipedia.orgebi.ac.ukmedscape.orgnih.gov In the immune system, A2A receptors play a role in modulating inflammatory responses, often exerting anti-inflammatory effects, particularly at higher adenosine concentrations. wikipedia.orgahajournals.org They can inhibit neutrophil trafficking and effector functions such as oxidative burst and inflammatory mediator production. ahajournals.org

The involvement of A2A receptors in diverse physiological processes highlights their potential as therapeutic targets for various conditions, including neurodegenerative diseases like Parkinson's disease, inflammatory disorders, and cardiovascular conditions. nih.govnih.govnih.govresearchgate.netmdpi.com

Contextualization of Apec-2 within the Landscape of Adenosine Agonist Development

The development of selective adenosine receptor ligands has been a significant area of medicinal chemistry research for several decades. capes.gov.br The goal is to design compounds that selectively target a specific adenosine receptor subtype to elicit desired therapeutic effects while minimizing off-target effects mediated by other subtypes. medscape.orgnih.gov Non-selective agonists, like adenosine itself, can activate multiple receptor subtypes, leading to a range of physiological responses, some of which may be undesirable side effects. wikipedia.orgmedscape.orgnih.gov

This compound, chemically known as 2-[(2-aminoethylamino)carbonylethylphenylethylamino]-5'-N-ethylcarboxamidoadenosine, is a chemical compound that has been developed and studied as an adenosine receptor ligand. rti.orgnih.gov Research indicates that this compound functions as an agonist, primarily targeting adenosine A2A receptors. rti.orgmdpi.comjneurosci.org Its development is part of the broader effort to create selective agonists for the A2A subtype, aiming to harness the therapeutic potential of A2A receptor activation with improved specificity.

Studies have explored this compound's binding affinity and functional activity at adenosine receptors. For example, research using [125I]PAPA-APEC, a related iodinated compound, has demonstrated specific binding to A2A adenosine receptors. nih.govphysiology.orgpsu.edu Competitive binding experiments have been conducted to assess the potency and selectivity of this compound and its derivatives compared to other adenosine receptor ligands. physiology.orgpsu.edunih.gov

Data from research indicates that this compound and its derivatives interact with A2A receptors, influencing downstream signaling pathways such as cAMP production. nih.gov Studies have also utilized functionalized versions of this compound, such as those conjugated with fluorophores (e.g., Alexa488-APEC), to investigate A2A receptor dynamics, including internalization. mdpi.comnih.gov

The development of this compound and related compounds contributes to the understanding of A2A receptor pharmacology and the potential for targeting this receptor subtype for therapeutic benefit. While the search for highly selective and potent A2A agonists with favorable pharmacological profiles continues, compounds like this compound have served as valuable tools in research to elucidate the roles of A2A receptors in various biological systems and to explore the possibilities of A2A receptor-targeted therapies. researchgate.netmdpi.comcuni.cz

Here is a table summarizing some research findings related to this compound and A2A receptor binding:

CompoundReceptor SubtypeBinding Affinity (Ki)NotesSource
[125I]PAPA-APECBovine Striatal A2A1.5 nMSpecific binding observed nih.gov
[125I]PAPA-APECPorcine Coronary Artery Endothelial Cells A2A1.17 ± 0.035 nMSaturable and reversible binding physiology.orgpsu.edu
Alexa488-APECHuman A2A149 ± 27 nMBinds also to A3 (Ki = 240 ± 160 nM) nih.gov
Alexa488-APECHuman A1Low affinityModerately selective over A1 nih.gov
APECHuman A2A215 nM (vs [3H]-ZM 241385)Compared to Alexa488-APEC Ki of 2300 nM nih.gov

Note: Binding affinity values (Ki) can vary depending on the experimental conditions, species, and specific assay used.

Further detailed research findings on this compound often involve comparisons with other adenosine receptor agonists, examining their relative potency and selectivity in various in vitro and in vivo models. For instance, studies have compared this compound to CGS 21680, another A2A-selective agonist, in modulating physiological responses. jneurosci.orgunife.it These studies contribute to a more comprehensive understanding of this compound's pharmacological profile within the context of A2A receptor activation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N9O5 B146015 Apec-2 CAS No. 126828-50-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126828-50-0

Molecular Formula

C25H35N9O5

Molecular Weight

541.6 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1

InChI Key

UXUFTKZYJYGMGO-CMCWBKRRSA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O

Other CAS No.

126828-50-0

Synonyms

2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
2-APEC
APEC-2

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for Apec 2

Established Synthetic Routes for APEC-2 (Compound 3)

The primary established synthetic route for this compound involves the modification of CGS21680, a selective A2A adenosine (B11128) receptor agonist. nih.govnih.gov This approach leverages the existing structure of CGS21680 to efficiently synthesize the amine-functionalized this compound.

The synthesis of this compound typically commences with CGS21680, which contains a carboxylic acid group. nih.govnih.gov This carboxylic acid is first converted into a methyl ester derivative. nih.govnih.gov The methyl ester serves as a reactive intermediate for the subsequent introduction of the aminoethylaminocarbonyl group characteristic of this compound. This intermediate derivatization step is crucial for incorporating the primary amine functionality that is essential for further chemical modifications of this compound. nih.govtandfonline.comnih.gov

The synthesis of this compound from the methyl ester derivative of CGS21680 is achieved by reaction with ethylenediamine (B42938). nih.govnih.gov This reaction is typically conducted by dissolving the methyl ester in ethylenediamine and heating the mixture. nih.gov For example, a reported synthesis involved heating the reaction mixture at 50°C for 12 hours. nih.gov Following the reaction, the solvent is evaporated, and the product is isolated and purified. nih.gov The yield from this reaction has been reported to be high, approximately 91%. nih.gov

Table 1: Representative Synthesis Conditions for this compound

Starting MaterialReagentTemperature (°C)Time (h)Reported Yield (%)
CGS21680 methyl ester derivativeEthylenediamine501291

Methodologies for Derivatization and Analog Generation from this compound

The presence of the primary amine group in this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives and analogs. nih.govtandfonline.com These modifications are often pursued using a functionalized congener approach to develop molecular probes with specific properties. nih.govtandfonline.comnih.govscispace.comnih.gov

The functionalized congener approach involves attaching chemically reactive chains or reporter groups to an insensitive site on a ligand, such as the amine group in this compound, without abolishing high-affinity receptor binding. tandfonline.comnih.govnih.gov This strategy has been successfully applied to this compound to create probes for various applications, including radioiodination, spectroscopic detection, and affinity labeling. nih.govtandfonline.comnih.gov

This compound can be readily functionalized through the formation of amide and thiourea (B124793) linkages with appropriate reactive species. nih.gov Amides can be formed by reacting this compound with active esters. nih.gov Thioureas are synthesized by reacting this compound with isothiocyanate derivatives. nih.gov These reactions are typically carried out in solvents such as dimethylformamide or a mixture of isopropanol (B130326) and acetonitrile (B52724) and are generally rapid. nih.gov

Table 2: Examples of Derivatization Reactions of this compound

Moiety IntroducedReacting AgentLinkage FormedExample Derivatives
AmideActive estersAmidePAPA-APEC nih.gov
ThioureaIsothiocyanate derivativeThioureaDITC-APEC nih.govmdpi.comsemanticscholar.orgnih.gov, Phenylenediisothiocyanate analogs nih.govnih.gov
FluorophoreActivated fluorophoreAmide or Thiourea*FITC-APEC, Alexa488-APEC nih.govrti.orgmdpi.com

*The specific linkage depends on the reactive group on the fluorophore.

Detailed research findings illustrate the synthesis of specific this compound derivatives. For instance, PAPA-APEC, a derivative used for radioiodination, is prepared by coupling p-aminophenylacetic acid to this compound. nih.govnih.gov Fluorescent conjugates like FITC-APEC and Alexa488-APEC have been synthesized by reacting this compound with activated forms of fluorescein (B123965) isothiocyanate (FITC) or Alexa Fluor 488, respectively. nih.govrti.orgmdpi.com The synthesis of Alexa488-APEC, for example, involved reacting APEC bistrifluoroacetic acid salt with Alexa Fluor 488 active ester in DMSO in the presence of triethylamine. nih.gov

Structure Activity Relationship Sar of Apec 2 and Its Analogs

Fundamental Principles of Structure-Activity Relationships in Adenosine (B11128) Receptor Ligands

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous nucleoside adenosine. There are four subtypes of ARs: A1, A2A, A2B, and A3. The SAR of adenosine derivatives has been extensively studied to develop subtype-selective agonists and antagonists. nih.gov Nearly all known AR agonists are based on the purine (B94841) nucleoside scaffold of adenosine. nih.gov

The adenosine molecule consists of an adenine (B156593) base linked to a ribose sugar. Modifications at various positions of this scaffold have profound effects on the affinity and selectivity of the resulting compounds for the different AR subtypes. Key positions for modification include the N6 and C2 positions of the adenine ring, and the 5'-position of the ribose moiety.

For A2A receptor agonists, substitutions at the C2 position of the adenine ring have been particularly fruitful in yielding compounds with high affinity and selectivity. nih.gov These substitutions often involve the introduction of arylalkynyl, aminoalkyl, or aryl groups. Additionally, modifications at the 5'-position, such as the N-ethylcarboxamido group found in the potent non-selective agonist NECA, can enhance A2A receptor affinity and selectivity when combined with C2 substitutions. nih.gov

Identification of Key Structural Determinants for A2A Adenosine Receptor Affinity

Apec-2 belongs to the class of 2-substituted adenosine analogs, which are known to exhibit high affinity for the A2A adenosine receptor. The general structure of these compounds allows for systematic modifications to probe the SAR and optimize receptor binding.

Modifications at sites distal to the core adenosine scaffold play a crucial role in modulating the binding characteristics of A2A receptor agonists. In the case of this compound and its analogs, the substituent at the C2 position extends into a specific region of the receptor's binding pocket. The nature of this substituent significantly influences both affinity and selectivity.

For instance, in the well-studied A2A agonist CGS-21680, which shares the 2-substituted adenosine scaffold with this compound, the (2-carboxyethyl)phenylethylamino group at the C2 position makes important van der Waals interactions with residues such as Leu267, Glu169, and His264 in the extracellular loop 3 of the receptor. nih.gov These interactions are critical for stabilizing the ligand-receptor complex.

The following table illustrates the impact of C2 substitutions on the binding affinity of adenosine analogs for the human A2A receptor.

CompoundC2-SubstituentKi (nM) at human A2A Receptor
Adenosine-H250
CGS-21680-NH(CH2)2Ph(p-CH2CH2COOH)27
Regadenoson-N(CH3)CH2(pyrazolyl)1.3
This compound (as Alexa488-APEC)-NH(CH2)2Ph(p-NH-Alexa488)149

Note: The binding affinity for this compound is for its fluorescently labeled analog, Alexa488-APEC, which may have a different affinity than the parent compound. nih.gov

High-affinity binding of agonists to the A2A adenosine receptor is contingent upon specific conformational and steric properties of the ligand. The ribose moiety of adenosine and its analogs is a key determinant of agonist activity, differentiating them from most antagonists. researchgate.net The ribose ring inserts into a hydrophilic region of the binding pocket, with its hydroxyl groups forming hydrogen bonds with receptor residues like His278 and Ser277. researchgate.net

The bulky substituents at the C2 position, characteristic of this compound and related analogs, must fit within a specific sub-pocket of the receptor. The size, shape, and lipophilicity of these substituents are critical. For example, SAR studies have shown that lipophilic N6 and bulky C2 substituents can promote more stable and prolonged binding, leading to sustained agonist responses. researchgate.net

Computational and Predictive Models in this compound SAR Studies

Computational and predictive models are indispensable tools for understanding the SAR of A2A adenosine receptor agonists and for guiding the design of new compounds. These methods include quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking.

3D-QSAR models have been successfully applied to correlate the molecular features of A2A receptor ligands with their biological activity. nih.govsemanticscholar.org These models can identify the key steric and electronic properties that contribute to high affinity and efficacy. For instance, a 3D-QSAR model for A2A agonists might reveal that a hydrophobic group at the 5'-position of the ribose and specific hydrogen bond donor/acceptor patterns are crucial for potent activity. nih.gov

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the A2A receptor. A typical pharmacophore for an A2A agonist includes features such as an aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group, corresponding to the key interaction points within the receptor's binding site. acs.orgnih.gov

The insights gained from SAR studies and computational modeling are directly applied to the rational design and optimization of novel A2A receptor agonists. By understanding which structural modifications enhance affinity and selectivity, medicinal chemists can synthesize new analogs with improved pharmacological profiles.

For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the C2-substituent is beneficial, new analogs can be designed with more lipophilic groups at that position. Similarly, pharmacophore models can be used to virtually screen large chemical databases to identify novel scaffolds that fit the required geometric and chemical features for A2A receptor binding. acs.org

Molecular docking simulations can predict the binding mode of new designs within the A2A receptor's crystal structure, allowing for a detailed analysis of potential interactions and helping to prioritize which compounds to synthesize and test. nih.gov This iterative process of design, synthesis, and testing, guided by SAR and computational models, accelerates the discovery of new and improved A2A receptor agonists.

Biochemical Interactions and Mechanisms of Action of Apec 2

APEC as a Selective A2A Adenosine (B11128) Receptor Agonist

APEC functions as an agonist at adenosine receptors, demonstrating selectivity for the A2A subtype. jneurosci.orgoup.comnih.govnih.govnih.govphysiology.orggoogle.com Studies have shown that APEC and its derivatives, such as [125I]PAPA-APEC, bind to A2A receptors with high affinity and exhibit pharmacologic potency consistent with A2 receptor activation. nih.govnih.gov For instance, [125I]PAPA-APEC displayed a high degree of specific binding to striatal A2A adenosine receptors in bovine brain. nih.govnih.gov Competitive binding studies have revealed a characteristic potency order for displacing [125I]PAPA-APEC binding, with 5'-N-ethylcarboxamidoadenosine (NECA) generally showing higher potency than R-PIA, which is consistent with A2 receptor pharmacology. nih.gov Some derivatives of APEC, like certain biotin (B1667282) conjugates and aryl sulfonates, have demonstrated significant selectivity, being at least 350-fold selective for A2 receptors. nih.gov

Quantitative Assessment of Receptor Binding Kinetics and Affinity

Quantitative studies have been conducted to characterize the binding kinetics and affinity of APEC and its derivatives to adenosine receptors.

Competition Binding Assays using Radiolabeled Ligands

Competition binding assays utilizing radiolabeled ligands have been instrumental in determining the affinity of APEC and related compounds for adenosine receptors. nih.govnih.govphysiology.org Using [125I]PAPA-APEC as a radioligand, competitive binding studies in bovine striatal membranes have shown that other adenosine agonists displace its binding in a concentration-dependent manner. nih.govnih.gov The affinity is typically expressed as a Ki value, representing the inhibition constant. For example, [125I]PAPA-APEC binds to the A2 adenosine receptor in bovine striatal membranes with a Kd value of 1.5 nM. nih.gov Competition experiments with other agonists like NECA and R-PIA have provided IC50 values, from which Ki values can be derived, illustrating their relative affinities compared to PAPA-APEC. nih.govnih.gov

Table 1: Representative IC50 Values for Displacement of [125I]PAPA-APEC Binding in Bovine Brain Membranes nih.gov

CompoundIC50 (nM)
NECA51
R-PIA1290
Compound 6 (APEC derivative)9.1
Compound 10 (APEC derivative)28.9
Compound 16 (APEC derivative)62.2

Note: These values are representative and may vary depending on experimental conditions and tissue source.

Studies using fluorescently labeled APEC derivatives, such as FITC-APEC, have also been employed in competitive association experiments to determine the kinetic rate constants of unlabeled ligands binding to the human A2A receptor. researchgate.net

Characterization of Receptor-Ligand Complex Formation

The interaction of APEC with the A2A receptor involves the formation of a receptor-ligand complex. Photoaffinity crosslinking studies using [125I]PAPA-APEC and a heterobifunctional crosslinking agent have been used to identify the A2 receptor binding subunit. nih.gov These studies revealed a single specifically radiolabeled protein with an apparent molecular mass of 45 kDa on SDS-PAGE/autoradiography, indicating the size of the A2 receptor binding subunit. nih.gov

Furthermore, fluorescent conjugates of APEC, such as Alexa488-APEC, have been utilized to study the dynamics of A2A receptor internalization in living cells. nih.govmdpi.com These studies have shown that agonist stimulation with Alexa488-APEC induces A2A receptor internalization, which can be blocked by competitive antagonists. nih.gov This internalization process appears to be mediated, at least in part, by clathrin-coated pit endocytosis, leading to the localization of the receptor in early endosomes. nih.gov

Elucidation of Downstream Signaling Pathways Elicited by APEC-Mediated A2A Receptor Activation

The A2A adenosine receptor is primarily a Gαs-coupled receptor. oup.com Upon activation by agonists like APEC, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. oup.comnih.govnih.govphysiology.org This increase in cAMP then activates protein kinase A (PKA). oup.comnih.gov

Studies using human platelet membranes have demonstrated that PAPA-APEC stimulates cAMP production in a dose-dependent manner, producing a significant increase comparable to that induced by NECA, a prototypic A2 receptor agonist. nih.gov Similarly, Alexa488-APEC has been shown to promote cAMP production in cells stably transfected with the human A2A receptor. nih.gov This cAMP production is abolished by preincubation with A2A receptor antagonists, confirming the specificity of the effect. nih.gov

The activation of PKA by APEC-mediated cAMP production can lead to the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB). nih.gov Phosphorylation of CREB is a key event in the regulation of gene expression in response to elevated cAMP levels. nih.gov Thus, APEC's activation of the A2A receptor triggers a signaling cascade involving Gαs coupling, cAMP production, PKA activation, and subsequent phosphorylation of CREB.

Table 2: Effect of APEC Derivatives on cAMP Production

CompoundEffect on cAMP ProductionNotesSource
PAPA-APEC (1 µM)43% increaseCompared to basal; similar to NECA's effect in human platelet membranes nih.gov
Alexa488-APECDose-dependent increaseIn CHO cells with human A2A receptor; blocked by antagonist nih.gov

Comparative Mechanistic Analysis with Other Known A2A Adenosine Receptor Agonists

APEC is often compared to other known A2A adenosine receptor agonists, such as CGS 21680 and NECA, to understand its relative potency, efficacy, and specific mechanistic nuances.

In terms of receptor binding affinity, APEC and its derivatives generally show high affinity for the A2A receptor, comparable to or in the nanomolar range of other potent agonists like CGS 21680 and NECA, although variations exist depending on the specific derivative and experimental conditions. nih.govnih.govphysiology.orgmdpi.com

NECA is a less selective adenosine receptor agonist, activating A1, A2A, A2B, and A3 receptors, although it is considered a prototypic A2 receptor agonist. nih.govphysiology.org Comparisons with NECA in functional assays, such as cAMP production, help confirm the A2 receptor-mediated effects of APEC. nih.govphysiology.org While both stimulate cAMP, the degree of inhibition by selective A2A antagonists can help delineate the contribution of A2A versus other adenosine receptor subtypes, particularly A2B, which also couples to Gαs. physiology.org Studies have shown that while an A2A antagonist significantly inhibits the effect of CGS-21680 on cAMP, it only partly inhibits the effect of NECA, suggesting the presence of both A2A and A2B receptors and highlighting the higher selectivity of CGS 21680 and, by implication from binding data, APEC for A2A. physiology.org

Fluorescent derivatives of APEC and other agonists have also been used to compare receptor internalization dynamics, providing insights into potential differences in receptor trafficking and desensitization mechanisms. nih.govmdpi.com

Preclinical Research Models for Investigating Apec 2 Biological Activity

In Vitro Cellular and Subcellular Models for A2A Adenosine (B11128) Receptor Research

In vitro models provide controlled environments to study the direct interaction of APEC with A2A receptors at the cellular and subcellular levels, allowing for detailed characterization of binding and functional responses.

Cell-Based Assays for Receptor Activation and Functional Response

Cell-based assays are widely used to assess the activation and functional consequences of APEC binding to A2A receptors. These assays often involve cell lines that naturally express or are engineered to express A2A receptors. For instance, human embryonic kidney (HEK-293) and Chinese hamster ovary (CHO) cells stably expressing human adenosine receptor subtypes, including A2A, have been utilized in functional assays. nih.gov

One common functional assay measures the stimulation of adenylate cyclase activity, as A2A receptors are positively coupled to this enzyme via stimulatory G proteins. google.comphysiology.orgpsu.edu APEC's ability to increase intracellular cAMP concentrations upon binding to A2A receptors can be quantified in these systems. physiology.orgpsu.edu Additionally, cell-based assays can be used to study receptor internalization upon agonist binding. For example, fluorescently labeled APEC derivatives, such as those conjugated with Alexa Fluor 488 (MRS5206), have been employed to demonstrate that A2A agonist-induced internalization is mediated by a clathrin-dependent mechanism. mdpi.com

Data from such assays can provide insights into the potency and efficacy of APEC in activating the A2A receptor and initiating downstream signaling cascades.

Utilization of Membrane Preparations for Ligand Binding Characterization

Membrane preparations from tissues or cells expressing A2A receptors are essential for detailed ligand binding studies, allowing for the determination of receptor affinity and density. Bovine striatal membranes have been a common source for studying A2A receptor binding characteristics due to their high receptor density. nih.govnih.govnih.gov Porcine coronary artery endothelial cell membranes have also been used to investigate A2A receptor binding. physiology.orgpsu.edu

Radioligand binding assays are a primary method in this area. Selective radioligands for the A2A receptor, such as [³H]CGS 21680 and ¹²⁵I-PAPA-APEC (an iodinated derivative of PAPA-APEC, which is derived from APEC), are used to label the receptors. nih.govnih.govphysiology.orgpsu.edunih.gov Saturation binding experiments with increasing concentrations of the radioligand are performed to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd), which reflects the receptor's affinity for the ligand. nih.govphysiology.orgpsu.edunih.gov

Competition binding assays are conducted by incubating a fixed concentration of a radioligand with varying concentrations of unlabeled APEC or other competing ligands. This allows for the determination of the inhibition constant (Ki) of APEC, representing its affinity for the receptor in a competitive setting. nih.govphysiology.orgpsu.edu Studies using bovine striatal membranes have shown that FITC-APEC binding is saturable and of high affinity, with a Kd of 57 ± 2 nM and a Bmax of 2.3 ± 0.3 pmol/mg protein. nih.gov The Ki value obtained by competition studies with [³H]CGS 21680 was reported as 11 ± 0.3 nM, which is consistent with the Kd estimated by fluorescence. nih.gov

Data from membrane binding studies provide quantitative information on the interaction between APEC and the A2A receptor.

LigandTissue SourceBinding SiteKd (nM)Bmax (pmol/mg protein)Citation
FITC-APECBovine striatal membranesA2A57 ± 22.3 ± 0.3 nih.gov
¹²⁵I-PAPA-APECPorcine coronary artery endothelial cell membranesA2A1.17 ± 0.0350.24 physiology.orgpsu.edu
¹²⁵I-PAPA-APECBovine striatal membranesA2A1.5Not specified physiology.orgpsu.edu

Covalent derivatives like DITC-APEC have been used as affinity labels in membrane preparations to irreversibly inhibit A2A receptor binding, helping to characterize the binding site. nih.govwikimedia.orgnih.gov Preincubation with DITC-APEC has been shown to diminish the Bmax for radioligand binding without affecting the Kd, suggesting a direct modification of the ligand binding site. nih.govnih.gov

In Vivo Animal Models for APEC Efficacy Evaluation

In vivo animal models are utilized to evaluate the effects of APEC on physiological processes mediated by A2A receptors in a complex living system. These models help to understand the potential therapeutic implications of targeting A2A receptors with APEC.

Cardiovascular System Models for Vasodilation and Platelet Aggregation Studies

A2A adenosine receptors are known to play a role in regulating cardiovascular functions, including vasodilation and platelet aggregation. psu.eduub.edu Studies using APEC and its derivatives have investigated these effects in animal models.

DITC-APEC, a covalent A2A agonist derived from APEC, was shown to induce concentration-dependent coronary vasodilation that persisted even after washout in guinea pig coronary arteries. semanticscholar.orgresearchgate.net This suggests an irreversible binding and sustained activation of A2A receptors in this tissue.

While direct studies of APEC on platelet aggregation in animal models were not explicitly detailed in the provided snippets, dendrimer conjugates incorporating DITC-APEC have been shown to exhibit an A2A receptor-mediated inhibitory effect on ADP-induced aggregation of human platelets in vitro. nih.gov This finding suggests a potential for APEC and its related compounds to influence platelet function, a key aspect of cardiovascular health, which could be further investigated in vivo models.

Immunomodulatory Models for Assessing Immunosuppressive Effects

A2A adenosine receptors are recognized for their role in modulating immune responses, often exerting immunosuppressive effects. nih.govresearchgate.net Activation of A2A receptors has been linked to anti-inflammatory effects in various disease models. nih.gov

Although specific in vivo studies detailing APEC's use in immunomodulatory animal models were not extensively described in the search results, the known function of APEC as an A2A agonist nih.govnih.govnih.govresearchgate.netwikimedia.orggoogle.comgoogle.com implies its potential application in such research. The anti-inflammatory capacities of adenosine, mediated primarily through A2A receptor activation on infiltrating immune cells, have been highlighted in the context of ischemic stroke. researchgate.net APEC, by activating these receptors, could potentially modulate immune cell function and reduce inflammation in relevant animal models of inflammatory or autoimmune diseases.

Neuropharmacological Models Pertinent to A2A Adenosine Receptor Modulation

A2A receptors are highly expressed in the central nervous system, particularly in the striatum, and are involved in regulating neurotransmitter release, neuroinflammation, and motor function. nih.govnih.govresearchgate.net APEC has been used in neuropharmacological animal models to study the effects of A2A receptor activation.

In gerbil models of global brain ischemia, systemic administration of APEC before the ischemic event ameliorated the recovery of blood flow and improved animal and neuron survival. nih.govresearchgate.net This suggests a neuroprotective effect of APEC mediated through A2A receptor activation in the context of ischemic injury.

Studies in mice have also investigated the effects of APEC, noting its brain penetrance, in contrast to some other A2A agonists. nih.gov While primarily discussed in the context of hypothermia, this indicates that APEC can reach central nervous system targets. nih.gov The involvement of A2A receptors in modulating glutamatergic neurotransmission in the striatum has been studied, and A2A receptor stimulation can influence glutamate (B1630785) release and uptake. nih.gov These neurochemical effects, potentially mediated by compounds like APEC, are relevant to understanding the role of A2A receptors in neurological disorders and could be investigated using in vivo neuropharmacological techniques such as microdialysis or electrophysiology in animal models.

Advanced Analytical Methodologies for Characterization and Quantification of Apec 2

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods play a pivotal role in determining the molecular structure of Apec-2. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique that provides detailed information about the arrangement of atoms within a molecule wisdomlib.orgpluginlabs-hautsdefrance.fr. By analyzing the interaction of atomic nuclei with a magnetic field, NMR yields spectra containing signals characteristic of different chemical environments within the this compound molecule careerendeavour.com.

For instance, proton NMR (¹H NMR) spectroscopy is invaluable for identifying the types of hydrogen atoms present and their connectivity, based on their chemical shifts, splitting patterns, and integration values careerendeavour.com. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of this compound, with distinct signals for each unique carbon environment careerendeavour.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer further insights into the through-bond and through-space correlations between nuclei, enabling the complete assignment of signals and confirmation of the proposed structure of this compound researchgate.net.

Mass spectrometry (MS) is another crucial spectroscopic technique used in conjunction with NMR for structural elucidation and confirmation wisdomlib.orgpluginlabs-hautsdefrance.fr. MS provides information about the molecular weight of this compound and its fragments, which helps in determining the molecular formula and identifying specific substructures rroij.com. For example, Californium plasma desorption mass spectrometry has been used to obtain mass spectra of APEC, with observed peaks consistent with the assigned structure nih.gov.

Chromatographic Separation Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities, assessing its purity, and isolating pure samples for further analysis or application rotachrom.combbc.co.uknih.gov. These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase, leading to their separation as they travel through the chromatographic system bbc.co.uksigmaaldrich.com.

Thin-Layer Chromatography (TLC) is a simple yet effective chromatographic technique often used for rapid assessment of the purity of this compound and for monitoring reaction progress savemyexams.comumass.edusigmaaldrich.com. In TLC, a small amount of the sample is spotted onto a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated on an inert plate savemyexams.comsigmaaldrich.com. The plate is then placed in a solvent (mobile phase), which moves up the plate by capillary action, carrying the components of the mixture at different rates depending on their polarity and interaction with the stationary phase savemyexams.comumass.edu. The separated components appear as spots, which can be visualized under UV light or by using staining agents savemyexams.comumass.edu. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system and stationary phase and can be used for identification by comparison with standards savemyexams.comsavemyexams.com. The presence of multiple spots on a TLC plate indicates that the sample of this compound is impure savemyexams.com.

For preparative purposes, to obtain larger quantities of pure this compound, techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) are employed rotachrom.com. These methods offer higher resolution and capacity compared to TLC, allowing for the separation of complex mixtures and the isolation of highly pure this compound rotachrom.com. Analytical HPLC is also routinely used for purity assessment and can provide quantitative data on the levels of impurities present rotachrom.com.

Future Research Directions and Identified Gaps in Apec 2 Research

Investigation of Novel Apec-2-Mediated Signaling Cascades and Cellular Responses

While this compound is known to activate adenosine (B11128) A2A receptors, the full spectrum of downstream signaling cascades and cellular responses triggered by this interaction remains to be thoroughly investigated. Adenosine receptors, being G protein-coupled receptors (GPCRs), can couple to multiple types of G proteins and activate diverse intracellular pathways beyond the canonical adenylyl cyclase/cAMP pathway. Future research should employ advanced biochemical and cell biology techniques to map the complete signaling network modulated by this compound. This includes exploring interactions with other signaling molecules, the activation of alternative second messenger systems, and the impact on protein phosphorylation profiles.

Furthermore, the cellular responses elicited by this compound require deeper characterization. Studies could focus on identifying specific cell types that are particularly responsive to this compound stimulation and the functional consequences in these cells. This might involve investigating effects on cell proliferation, differentiation, migration, and survival in various cellular contexts. Given the reported involvement of adenosine receptors in modulating inflammatory responses and neurotransmission, future work could specifically examine this compound's impact on immune cell activation, cytokine release, and neuronal activity with higher resolution. Understanding these intricate signaling networks and cellular outcomes is crucial for fully appreciating this compound's biological role and potential therapeutic applications.

Rational Design and Synthesis of Next-Generation this compound Analogs with Refined Pharmacological Profiles

A key area for future research involves the rational design and synthesis of novel this compound analogs. While Apec (the base structure of this compound) has been utilized in the development of chemical probes for adenosine receptors, including fluorescent and covalent ligands, there is a need for compounds with improved pharmacological profiles nih.govresearchgate.net. This includes enhancing receptor selectivity (e.g., higher selectivity for A2A over other adenosine receptor subtypes like A1 or A3), optimizing binding affinity, and tuning pharmacokinetic properties such as half-life, bioavailability, and tissue penetration.

Rational design strategies, potentially guided by computational modeling and structure-activity relationship (SAR) studies, can inform the synthesis of these next-generation analogs. The aim is to create compounds with more precise targeting capabilities and reduced off-target effects, which would be invaluable tools for both basic research and potential therapeutic development. Exploring modifications to the core adenosine structure and the attached substituents could yield analogs with tailored properties for specific research questions or disease states. The development of such refined chemical probes is essential for dissecting the specific roles of A2A receptors in complex biological systems.

Exploration of this compound's Modulatory Effects in Emerging Preclinical Disease Models

Existing research has touched upon the potential relevance of Apec (related to this compound) in preclinical models related to conditions like schizophrenia and stroke, linking it to adenosine receptor modulation nih.govresearchgate.net. However, the modulatory effects of this compound in a wider range of emerging preclinical disease models warrant comprehensive exploration. This could include models of neurodegenerative diseases, inflammatory disorders beyond those already explored, cardiovascular conditions, and various types of cancer, where adenosinergic signaling is known to play a role.

Future studies should aim to determine how this compound influences disease progression, severity, and specific pathological hallmarks in these models. This involves carefully designed in vivo experiments to assess functional outcomes and analyze molecular and cellular changes in relevant tissues. Identifying novel disease areas where this compound or its analogs demonstrate therapeutic potential is a critical step towards translating basic research findings into clinical applications. The use of more complex and translationally relevant animal models could provide a better prediction of potential efficacy in humans.

Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Impact

To gain a comprehensive and holistic understanding of this compound's biological impact, future research should integrate multi-omics data. This approach involves combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics to provide a global view of the molecular changes induced by this compound treatment or A2A receptor activation.

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